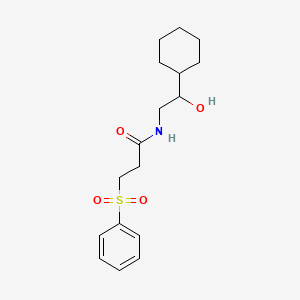

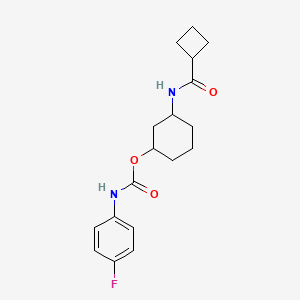

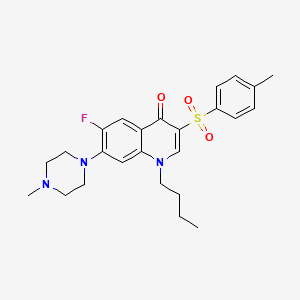

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one" is a chemical that appears to be related to piperidine derivatives, which are often used in pharmaceutical research and development. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many bioactive molecules. The tert-butylthio group suggests the presence of a sulfur atom within the structure, which could potentially influence the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been described in the literature. For instance, a method for preparing 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine from L-valine has been developed, which involves the separation of diastereoisomers and reactions with electrophiles . Another study reports an asymmetric synthesis of a piperidine dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists . These methods often involve multiple steps, including diastereoselective reduction and isomerization under basic conditions, and can be scaled up for large-scale production.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with the potential for stereoisomerism and the presence of various substituents affecting the overall conformation. For example, a related compound with a tert-butyl group and a piperazine ring has been reported to exhibit disorder in its crystal structure and adopts a chair conformation . The orientation of different rings and groups attached to the piperidine core can significantly influence the molecule's properties and interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. Electrophilic substitution is a common reaction for carbanions derived from piperidine . Additionally, the presence of a tert-butylthio group could allow for reactions involving the sulfur atom, such as sulfonation or substitution reactions, which are key steps in synthesizing certain pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents like tert-butylthio and o-tolyl groups can affect the compound's boiling point, solubility, and stability. The crystal structure can reveal information about intermolecular interactions, such as hydrogen bonding, which can impact the compound's melting point and solubility . The synthesis route and the purity of the compound also play a crucial role in determining its physical properties, as seen in the optimization of the synthetic method for a key intermediate of Vandetanib .

科学的研究の応用

Synthetic Methodologies and Chemical Properties

The chemical serves as a critical intermediate in the synthesis of a wide range of piperidine derivatives, which are of significant interest due to their pharmacological properties. For example, the synthesis of 1-substituted piperidines involves methods that explore the pharmacological potentials of these derivatives, including their use in developing compounds with antidepressant activity (R. Vardanyan, 2018). This showcases the compound's role in the creation of therapeutic agents.

In another study, the compound's structural framework facilitated the exploration of Lewis pair reactivity, demonstrating its utility in C-H bond activation processes (W. Uhl et al., 2016). Such reactivity is crucial for developing catalytic processes in synthetic organic chemistry.

Additionally, the compound's versatility is evident in its application for glycosyl triflate formation, offering a potent method for creating diverse glycosidic linkages (David Crich and Mark E. Smith, 2001). This is particularly relevant in the synthesis of complex carbohydrates and glycoconjugates.

Potential as a Precursor for Novel Compounds

The compound also serves as a precursor in the synthesis of novel organic compounds with potential antibacterial and glycosidase inhibitory activities. For instance, the synthesis and study of new polyhydroxylated indolizidines as potential glycosidase inhibitors highlighted the compound's role in generating biologically active molecules (D. Baumann et al., 2008).

Moreover, the exploration of thiophene derivatives for antibacterial activity further underscores the compound's utility in medicinal chemistry research, demonstrating its potential in developing new therapeutic agents (W. M. Al-Adiwish et al., 2012).

特性

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NOS/c1-16-9-5-6-10-17(16)12-13-19(22)21-14-8-7-11-18(21)15-23-20(2,3)4/h5-6,9-10,18H,7-8,11-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWVHJRTJHWFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCCCC2CSC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)